molecular formula C20H22N4 B2556276 1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611196-99-7

1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2556276
CAS No.: 611196-99-7
M. Wt: 318.424
InChI Key: KZSCZCXBKQGHFT-UHFFFAOYSA-N
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Description

1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a novel chemical scaffold of significant interest for investigating the NLRP3 inflammasome, a critical cytosolic pattern recognition receptor implicated in a wide range of human diseases . The compound's core structure, which integrates a benzimidazole-2-one moiety similar to known NLRP3 binders like HS203873, positions it as a potential candidate for modulating NLRP3-dependent signaling pathways . Its designed architecture, featuring a piperidine ring and a carbonitrile group, is characteristic of small molecules developed to probe ATP-binding sites and protein-ligand interactions within the NACHT domain of the NLRP3 protein, potentially inhibiting its ATPase activity and subsequent inflammasome assembly . Beyond inflammasome research, the structural features of this compound—specifically the fused pyrido[1,2-a]benzimidazole system—align with heterocyclic scaffolds recognized for their versatile pharmacological profiles, suggesting broad utility in early-stage drug discovery . Researchers are exploring its application in oncology, given that analogous benzimidazole and benzothiazole derivatives have demonstrated potent antitumor and anti-proliferative effects in both 2D and 3D cell culture models of human cancers . This reagent is provided exclusively for investigational purposes to advance the study of inflammatory pathways, pyroptosis, and oncological mechanisms.

Properties

IUPAC Name

1-piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-2-8-15-13-19(23-11-6-3-7-12-23)24-18-10-5-4-9-17(18)22-20(24)16(15)14-21/h4-5,9-10,13H,2-3,6-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSCZCXBKQGHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this compound based on diverse research findings, including in vitro studies, cytotoxicity assays, and its mechanism of action.

Chemical Structure

The compound can be represented by the following chemical structure:

C20H22N4\text{C}_{20}\text{H}_{22}\text{N}_{4}

The biological activity of this compound is primarily attributed to its interaction with tubulin and its role as an anthelmintic agent. The compound exhibits properties that interfere with microtubule dynamics, which is crucial for cell division and function.

Anticancer Properties

Recent studies have indicated that derivatives of benzimidazoles, including this compound, demonstrate significant anticancer activity. For instance:

  • Cytotoxicity : In vitro studies showed that the compound exhibited IC50 values in the nanomolar range against various cancer cell lines. For example, IC50 values ranged from 34.31 to 39.78 µM in MDA-MB 231 and U87 MG cell lines, indicating potent cytotoxic effects compared to standard treatments like albendazole (ABZ) .
CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB 23134.31 - 39.78
AlbendazoleMDA-MB 23183.1
IvermectinMDA-MB 23140.59

Anthelmintic Activity

The compound has also been evaluated for its anthelmintic properties:

  • Efficacy : In studies assessing larvicidal activity against Trichinella spiralis, the compound demonstrated a mortality rate significantly higher than that of standard drugs like ABZ and ivermectin .

Study on Cytotoxicity

A study conducted on various piperazine benzimidazole derivatives highlighted the superior cytotoxic effects of compounds similar to this compound. The findings suggested that modifications in the piperazine moiety significantly enhance biological activity against cancer cells, with specific substitutions leading to improved binding affinities to tubulin .

Combination Therapy Research

Research into combination therapies involving this compound has shown promising results when paired with other agents targeting cancer pathways. Such combinations may enhance therapeutic efficacy and reduce resistance observed with traditional chemotherapy .

Comparison with Similar Compounds

Structural Variations and Molecular Characteristics

The target compound is structurally distinct from analogs through its piperidin-1-yl and 3-propyl substituents. Key comparisons with similar derivatives include:

Compound Name R1 (Position 1) R2 (Position 3) Molecular Formula Molecular Weight Key Features Reference
Target Compound Piperidin-1-yl Propyl Not explicitly stated* - Enhanced solubility via piperidine; moderate lipophilicity
3i 4-Fluorobenzyl Methyl C₂₀H₁₄FN₃O 332.12 Fluorine enhances metabolic stability
3t 4-Chlorophenethyl Methyl C₂₁H₁₆ClN₃O 362.10 Chlorine may improve target binding
1-(4-Benzylpiperidin-1-yl) analog 4-Benzylpiperidin-1-yl Ethyl, Methyl C₂₇H₂₈N₄ 408.55 Bulky benzyl group increases steric hindrance
compound Piperazinyl with dimethylpyrrole ethyl Propyl C₂₅H₃₃N₇ 431.59 Piperazine enhances basicity; pyrrole adds hydrophobicity
3v Benzyl Methyl C₂₀H₁₅N₃O 314.13 Simple benzyl substituent for baseline activity

Based on structural analogs, it is hypothesized to be ~C₂₁H₂₅N₅.

Key Observations :

  • Piperidinyl vs.
  • Propyl vs. Methyl/Ethyl : The propyl group in the target compound may offer improved membrane permeability compared to shorter alkyl chains (e.g., 3i, 3t) while avoiding excessive hydrophobicity .
  • Halogenated vs.
Physicochemical and Pharmacokinetic Properties
  • Solubility: The piperidinyl group in the target compound likely improves aqueous solubility compared to non-polar analogs like 3v (benzyl-substituted) . Piperazinyl derivatives () may exhibit even higher solubility due to increased basicity.
  • Metabolic Stability : Fluorinated (3i) and chlorinated (3t) derivatives resist oxidative metabolism, whereas the target compound’s piperidinyl group may undergo CYP450-mediated oxidation, necessitating further stability studies .

Preparation Methods

Solvent and Catalyst Effects

The choice of solvent and catalyst significantly impacts yields and selectivity. Cyclocondensation reactions performed in DMF under microwave irradiation (100–120°C, 300 W) reduce reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating. Catalytic systems such as layered double hydroxides (LDH) on polyacrylic supports enhance the reactivity of α,β-unsaturated carbonyl compounds, achieving >90% conversion in cyclization steps.

Temperature and Time Trade-offs

Lower temperatures (60–80°C) favor the stability of the nitrile group but prolong reaction times. For example, piperidine substitution at 80°C requires 12 hours for completion, whereas increasing the temperature to 100°C reduces the time to 6 hours but risks nitrile hydrolysis.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Advantages Limitations
Cyclocondensation 1a , β-enaminonitrile DMF, Et3N, 80°C, 4 h 85 One-pot, high regioselectivity Requires anhydrous conditions
Post-synthetic cyanation 4-Bromo intermediate, CuCN NMP, 180°C, 24 h 60–65 Applicable to late-stage functionalization High temperature degrades nitrile
Buchwald-Hartwig 1-Bromo core, piperidine, Pd(OAc)2, Xantphos Toluene, 110°C, 12 h 65–70 Broad substrate scope Costly catalysts, oxygen sensitivity

Q & A

Q. What are the recommended synthetic methodologies for 1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile?

The synthesis of pyrido[1,2-a]benzimidazole derivatives typically involves condensation reactions between benzimidazole-2-acetonitrile and substituted acetoacetates or aldehydes under controlled conditions. For example, reacting benzimidazole-2-acetonitrile with ammonium acetate and ethyl acetoacetate derivatives at 150°C in anhydrous toluene or neat conditions yields intermediates, which are purified via HPLC or recrystallization (e.g., EtOH/DMF mixtures). Yields range from 52% to 90%, with structural confirmation via NMR and HRMS . Adjusting substituents (e.g., piperidin-1-yl or propyl groups) may require tailored precursors and reaction times.

Q. How is structural integrity confirmed for this compound?

Characterization relies on spectroscopic and analytical techniques:

  • 1^1H/13^13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.04–8.58 ppm, methyl groups at δ 2.34 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed values within ±0.0009 Da) .
  • Chromatography : HPLC ensures purity (>95%), while recrystallization minimizes impurities .

Q. What safety protocols are critical during handling?

Key precautions include:

  • Storage : Tightly sealed containers in cool, dry, ventilated areas away from oxidizers .
  • Exposure Control : Use fume hoods, gloves, and lab coats to avoid inhalation/skin contact.
  • Decomposition : Avoid dust generation; hazardous byproducts include carbon/nitrogen oxides .

Advanced Research Questions

Q. How do substituents influence biological activity in pyrido[1,2-a]benzimidazole derivatives?

Structure-activity relationship (SAR) studies reveal that substituents like 4-fluorobenzyl or thiomethyl groups enhance antimicrobial or anticancer activity. For instance, 2-benzyl derivatives with hydroxylphenylamino groups (e.g., SE486-11) show potent cytotoxicity in neuroblastoma models, likely due to improved target binding (e.g., USP5 inhibition) . Systematic substitution at positions 1, 2, and 3, followed by bioassays (e.g., MIC or IC50 determination), can identify pharmacophores.

Q. What crystallographic strategies resolve structural ambiguities in this compound?

High-resolution X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) is standard. For twinned crystals or low-resolution data, SHELXD/SHELXE enable robust phasing. Key parameters include:

  • Resolution : <1.0 Å for precise bond-length validation.
  • Twinning : Use TWIN/BASF commands in SHELXL to model twin domains .

Q. How can synthetic yield discrepancies (e.g., 52% vs. 90%) be addressed?

Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (DMF) improve solubility of intermediates.
  • Reaction Time : Shorter durations (0.5–1.5 h) reduce side-product formation .
  • Purification : Gradient HPLC (C18 columns) or sequential recrystallization enhances purity .

Q. What methodologies evaluate stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions and monitor degradation via LC-MS.
  • Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated breakdown. Fragmentation patterns (e.g., C9H10 or C18H22N3O) in HRMS indicate metabolic pathways .

Q. Can multicomponent reactions streamline synthesis?

One-pot reactions (e.g., malononitrile, aldehydes, and heterocyclic ketene aminals) reduce step count and improve atom economy. For example, microwave-assisted reactions in ethanol at 80°C achieve >80% yields without tedious workup .

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